Cas no 17377-13-8 (2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone)

2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone structure
17377-13-8 structure
Product Name:2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone
CAS-nummer:17377-13-8
MF:C7H9N5O
MW:179.179260015488
CID:187731
PubChem ID:135420615
Update Time:2025-04-19

2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone
    • 2-amino-6-methyl-7,8-dihydro-1H-pteridin-4-one
    • 4(1H)-Pteridinone,2-amino-7,8-dihydro-6-methyl-(9CI)
    • 4(3H)-Pteridinone,2-amino-7,8-dihydro-6-methyl-
    • 4-AMINO-7-METHYL-7,8-DIHYDROPTERIDIN-6(5H)-ONE
    • 2-Amino-4-hydroxy-6-methyl-dihydro-pteridin
    • 2-Amino-4-oxo-6-methyl-3,4,7,8-tetrahydro-pteridin
    • 2-Amino-6-methyl-7,8-dihydro-3H-pteridin-4-on
    • 2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one
    • 6-methyl-7,8-dihydropterin
    • 7,8-dihydro-3H-pterins
    • 7,8-dihydro-6-methylpterin
    • AC1L7GB7
    • AG-E-23305
    • CHEBI:263953
    • CHEMBL317940
    • CTK4D4761
    • NSC212476
    • SureCN7362054
    • SureCN7362056
    • 2-AMINO-6-METHYL-7,8-DIHYDROPTERIDIN-4(1H)-ONE
    • Q27454406
    • SCHEMBL18898471
    • 2-Amino-6-Methyl-7,8-Dihydropteridin-4(3h)-One
    • CS-0436316
    • 44W
    • ZGSZMKMOKGLFHK-UHFFFAOYSA-N
    • 2-amino-4-hydroxy-6-methyl-7,8-dihydropteridine
    • NSC-212476
    • BDBM50115126
    • 2-amino-6-methyl-7,8-dihydro-4(3H)-pteridinone
    • DTXSID80309649
    • 17377-13-8
    • SCHEMBL7362054
    • Inchi: 1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13)
    • InChI-sleutel: ZGSZMKMOKGLFHK-UHFFFAOYSA-N
    • LACHT: O=C1C2=C(N=C(N)N1)NCC(C)=N2

Berekende eigenschappen

  • Exacte massa: 179.08087
  • Monoisotopische massa: 179.081
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 365
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 91.9A^2
  • XLogP3: -1.3

Experimentele eigenschappen

  • Dichtheid: 1.78
  • Kookpunt: 323.8°Cat760mmHg
  • Vlampunt: 149.6°C
  • Brekindex: 1.842
  • PSA: 96.42
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.